molecular formula C12H11NO2 B13674275 Methyl 2-methylquinoline-5-carboxylate

Methyl 2-methylquinoline-5-carboxylate

Katalognummer: B13674275
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: DEOKCJAKDSEEEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Product Overview Methyl 2-methylquinoline-5-carboxylate is a quinoline-based organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . As a member of the quinoline family, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Research Significance of the Quinoline Scaffold The quinoline structure is a privileged scaffold in drug discovery and development, known for its diverse biological activities . Quinoline derivatives have been extensively investigated for their potential as anticancer agents, with some compounds acting through mechanisms such as topoisomerase inhibition, disruption of cell migration, and induction of apoptosis . Furthermore, the quinoline core is found in various antiviral agents, highlighting its significance in infectious disease research . This makes Methyl 2-methylquinoline-5-carboxylate a versatile intermediate for constructing novel biologically active molecules. Potential Research Applications This compound features two key functional sites: the methyl ester at the 5-position and a methyl group at the 2-position. The 2-methyl group on the quinoline ring can be a site for further functionalization via C(sp 3 )-H functionalization, a valuable method for creating more complex heterocyclic systems, such as biheteroaryls, under metal-free conditions . This opens avenues for synthesizing diverse compound libraries for screening. The ester group can be hydrolyzed to a carboxylic acid or serve in condensation reactions, allowing researchers to generate amides or other derivatives for structure-activity relationship (SAR) studies. Handling and Usage For Research Use Only. Not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

methyl 2-methylquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-6-7-9-10(12(14)15-2)4-3-5-11(9)13-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKCJAKDSEEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive NMR Characterization of Methyl 2-methylquinoline-5-carboxylate: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline derivatives form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Regioselective functionalization of the quinoline scaffold—particularly at the 2- and 5-positions—dramatically alters the molecule's electronic landscape and biological activity. For researchers synthesizing methyl 2-methylquinoline-5-carboxylate , unambiguous structural elucidation is critical. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this specific compound, establishing a self-validating analytical framework for drug development professionals.

Structural Anatomy & Electronic Causality

The exact chemical shifts of methyl 2-methylquinoline-5-carboxylate are governed by three interacting electronic and spatial phenomena. Understanding these mechanisms is essential for moving beyond rote memorization of shift tables to true spectral interpretation:

  • The Carbonyl Peri-Effect: In fused bicyclic systems, substituents at the 5-position exert a strong spatial (anisotropic) influence on the 4-position. The carbonyl oxygen of the 5-carboxylate ester sits in close spatial proximity to the H-4 proton. This "peri-effect" causes profound magnetic deshielding, pushing the H-4 resonance significantly downfield [1].

  • Nitrogen Lone-Pair Peri-Effect: The nitrogen heteroatom acts as a strong electron-withdrawing group via induction. Furthermore, the nitrogen's lone pair exerts its own distinct peri-effect on the H-8 proton across the fused ring system, forcing it downfield relative to typical aromatic protons [2].

  • Inductive Shielding by the 2-Methyl Group: The methyl group at C-2 donates electron density into the heterocyclic ring via hyperconjugation. This localized electron enrichment slightly shields the adjacent H-3 proton, counteracting the electron-withdrawing nature of the nitrogen atom.

¹H NMR Chemical Shift Analysis

The proton spectrum of methyl 2-methylquinoline-5-carboxylate in CDCl₃ (at 400–600 MHz) is highly diagnostic. The table below synthesizes the expected quantitative data with the underlying mechanistic causality.

ProtonExpected Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Causality & Diagnostic Notes
H-4 8.80 – 9.00Doublet (d)~8.5Critical Diagnostic Peak. Strongly deshielded by the anisotropic cone of the peri-C-5 carbonyl oxygen.
H-8 8.10 – 8.20Doublet (d)~8.5Deshielded by the peri-effect of the adjacent nitrogen lone pair [2].
H-6 8.10 – 8.20Doublet (d)~7.5Deshielded by the ortho-inductive effect of the C-5 ester group.
H-7 7.65 – 7.75Triplet (t) or dd~7.5, 8.5Meta to the ester; represents a standard fused aromatic resonance.
H-3 7.30 – 7.40Doublet (d)~8.5Shielded by the electron-donating hyperconjugation of the 2-methyl group.
-OCH₃ 3.95 – 4.00Singlet (s)-Methoxy protons of the ester. Highly consistent in 5-carboxylate quinolines [1].
2-CH₃ 2.70 – 2.80Singlet (s)-Methyl group attached to the electron-deficient C-2 position.

¹³C NMR Chemical Shift Analysis

Carbon-13 assignments rely heavily on the inductive effects of the nitrogen atom and the ester functionality.

CarbonExpected Shift (δ, ppm)TypeMechanistic Causality & Diagnostic Notes
C=O 166.0 – 168.0CqEster carbonyl carbon. Validated by HMBC correlation to the -OCH₃ protons.
C-2 158.0 – 160.0CqHighly deshielded by the adjacent electronegative nitrogen atom.
C-8a 148.0 – 150.0CqBridgehead carbon directly adjacent to the nitrogen atom.
C-4 136.0 – 139.0CHDeshielded by the peri-ester group; correlates to the H-4 proton via HSQC.
C-8 129.0 – 133.0CHPara to the ester group; experiences slight inductive deshielding.
C-5 126.0 – 129.0CqIpso carbon attached to the ester.
C-6, C-7 128.0 – 130.0CHAromatic carbons ortho and meta to the ester functionality.
C-4a 126.0 – 128.0CqInternal bridgehead carbon.
C-3 122.0 – 124.0CHShielded by the adjacent 2-methyl group.
-OCH₃ 51.0 – 53.0CH₃Aliphatic methoxy carbon of the ester [1].
2-CH₃ 24.0 – 26.0CH₃Aliphatic methyl carbon attached to the aromatic ring.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure scientific integrity, the assignment of methyl 2-methylquinoline-5-carboxylate must not rely solely on 1D chemical shifts. The following protocol describes a self-validating system where spatial and scalar correlations mathematically prove the regiochemistry.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: Filtering the sample through a glass wool plug into a 5 mm NMR tube is mandatory. Particulate matter distorts magnetic homogeneity, leading to broadened line widths that obscure critical J-coupling values (e.g., the 8.5 Hz coupling between H-3 and H-4).

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a high-field spectrometer (≥400 MHz). Perform precise tuning and matching for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

  • Execute gradient shimming on the Z-axis until the TMS signal achieves a full width at half maximum (FWHM) of <1.0 Hz.

Step 3: 1D Acquisition

  • ¹H NMR: Acquire using a standard pulse sequence (e.g., zg30) with 16–32 scans and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (e.g., zgpg30) with 1024–2048 scans. Crucial: Set D1 to ≥3 seconds to ensure complete relaxation of the quaternary carbons (C-2, C-5, C-8a), which lack attached protons to facilitate rapid relaxation.

Step 4: 2D Self-Validation (The Proof)

  • HMBC (Heteronuclear Multiple Bond Correlation): To definitively prove the ester is at the 5-position (and not the 6- or 7-position), analyze the HMBC spectrum. You must observe a strong ³JCH cross-peak between the highly deshielded H-4 proton (δ ~8.90) and the ester carbonyl carbon (δ ~167.0). This mathematically confirms their peri-spatial relationship.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To validate the 2-methyl regiochemistry, look for a spatial correlation (cross-peak) between the 2-CH₃ singlet (δ ~2.75) and the H-3 doublet (δ ~7.35).

2D NMR Workflow Visualization

The following diagram maps the logical progression from sample preparation to final structural elucidation, highlighting the interplay between 1D and 2D techniques.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D 1H NMR Acquisition (Assess purity & basic shifts) A->B C 1D 13C NMR Acquisition (Carbon backbone) A->C D 2D COSY (H-H scalar coupling) B->D E 2D HSQC (1-bond C-H correlation) B->E F 2D HMBC (Long-range C-H correlation) B->F C->E C->F G Final Structural Elucidation (Methyl 2-methylquinoline-5-carboxylate) D->G E->G F->G

Workflow for the 1D and 2D NMR structural elucidation of quinoline derivatives.

References

  • Title: Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methylquinoline-5-carboxylate

This guide provides a detailed exploration of two fundamental physicochemical properties of Methyl 2-methylquinoline-5-carboxylate: its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental determination, and practical significance of these parameters. Our approach is grounded in established scientific principles to ensure accuracy and reliability, empowering researchers to leverage this data with confidence in their discovery and development workflows.

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for the accurate characterization of compounds like Methyl 2-methylquinoline-5-carboxylate.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Consequently, the molecular weight is not a value that can be observed for a single molecule but is a statistical average. It is particularly useful in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass: In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry is a powerful technique capable of measuring the exact mass of a molecule, which is crucial for determining its elemental composition.

For Methyl 2-methylquinoline-5-carboxylate, the distinction between these two values is critical for its unambiguous identification and characterization in complex biological and chemical matrices.

Physicochemical Properties of Methyl 2-methylquinoline-5-carboxylate

A summary of the key physicochemical properties of Methyl 2-methylquinoline-5-carboxylate is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.221 g/mol [1]
Exact Mass 201.07898 Da[1]
Monoisotopic Mass 201.078978594 Da[1]
CAS Number 2089377-28-4[1]

Theoretical Calculation of Molecular Properties

The theoretical values for the molecular weight and exact mass of Methyl 2-methylquinoline-5-carboxylate are derived from its molecular formula, C₁₂H₁₁NO₂.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of the constituent atoms.

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 144.132 + 11.088 + 14.007 + 31.998 = 201.225 u

This calculated value is in close agreement with the reported molecular weight of 201.221 g/mol .[1]

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • Carbon (¹²C): 12 atoms × 12.000000 u = 144.000000 u

  • Hydrogen (¹H): 11 atoms × 1.007825 u = 11.086075 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u

Total Exact Mass: 144.000000 + 11.086075 + 14.003074 + 31.989830 = 201.078979 u

This calculated value aligns with the reported monoisotopic and exact mass of 201.078978594 Da.[1]

Experimental Determination via Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a molecule. The workflow for this process is outlined below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Methyl 2-methylquinoline-5-carboxylate Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to optimal concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Infusion Direct infusion or LC introduction Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->MassAnalyzer Detection Detection of ions MassAnalyzer->Detection MassSpectrum Generation of Mass Spectrum Detection->MassSpectrum PeakIdentification Identification of the monoisotopic peak [M+H]⁺ MassSpectrum->PeakIdentification MassDetermination Determination of m/z PeakIdentification->MassDetermination ElementalComposition Elemental Composition Confirmation MassDetermination->ElementalComposition

Caption: Experimental workflow for the determination of the exact mass of Methyl 2-methylquinoline-5-carboxylate using high-resolution mass spectrometry.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of Methyl 2-methylquinoline-5-carboxylate.

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.

    • Perform serial dilutions to achieve a final concentration appropriate for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation. In positive ion mode, the expected ion would be the protonated molecule, [M+H]⁺.

    • Analyze the ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, capable of resolving small mass differences.

    • The detector records the abundance of ions at each mass-to-charge ratio (m/z).

  • Data Analysis:

    • The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule ([M+H]⁺). For Methyl 2-methylquinoline-5-carboxylate, the expected m/z would be approximately 202.0862.

    • The high-resolution measurement provides a highly accurate m/z value, which can be used to confirm the elemental composition of the molecule.

Significance in Research and Drug Development

The precise determination of the molecular weight and exact mass of Methyl 2-methylquinoline-5-carboxylate is crucial for several reasons:

  • Compound Identification and Confirmation: The exact mass serves as a highly specific identifier, confirming the synthesis and purity of the target molecule.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify potential metabolites by searching for predicted mass shifts from the parent compound.

  • Impurity Profiling: The accurate mass data allows for the identification and characterization of impurities in a drug substance or product.

  • Quantitative Analysis: While molecular weight is used for preparing solutions of known molarity, mass spectrometry, particularly when coupled with chromatography, provides a sensitive and selective method for the quantification of the compound in various matrices.

Conclusion

This guide has provided a comprehensive overview of the molecular weight and exact mass of Methyl 2-methylquinoline-5-carboxylate. By understanding the theoretical basis of these properties and the experimental techniques used for their determination, researchers and drug development professionals can ensure the quality and integrity of their scientific investigations. The accurate characterization of this and other small molecules is a fundamental prerequisite for advancing chemical and pharmaceutical research.

References

Sources

Electronic Structure and DFT Calculations of Methyl 2-methylquinoline-5-carboxylate: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Methyl 2-methylquinoline-5-carboxylate (CAS: 2089377-28-4) is a highly versatile pharmacophore scaffold and synthetic intermediate utilized extensively in medicinal chemistry[1]. Quinoline-5-carboxylate derivatives are critical to the development of antimalarial, antimicrobial, and targeted anticancer therapeutics due to their ability to intercalate DNA and inhibit kinase pathways.

Understanding the molecular orbital interactions and electronic structure of this compound through Density Functional Theory (DFT) provides predictive insights into its reactivity, binding affinity, and spectroscopic signatures. This whitepaper outlines a rigorous, self-validating computational protocol to analyze the electronic properties of methyl 2-methylquinoline-5-carboxylate, bridging the gap between in silico quantum mechanics and in vitro drug development[2].

Computational Methodology: A Self-Validating Protocol

To ensure high-fidelity electronic structure modeling, we employ a self-validating DFT workflow. In computational chemistry, isolated calculations are prone to artifactual errors; therefore, every step in this protocol is designed to validate the preceding one.

Step-by-Step Methodology
  • Initial Coordinate Generation: Construct the 3D molecular structure of methyl 2-methylquinoline-5-carboxylate ( C12​H11​NO2​ ) using a standard molecular builder (e.g., GaussView). Pre-optimize the geometry using Molecular Mechanics (UFF force field) to resolve steric clashes.

  • Ab Initio Geometry Optimization: Execute the primary optimization using the B3LYP hybrid density functional combined with the 6-311++G(d,p) basis set[2].

    • Causality: B3LYP provides highly reliable geometries for organic heterocycles. The triple-zeta basis set (6-311) ensures accurate valence electron representation. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the electron-rich oxygen atoms of the carboxylate group. Polarization functions (d,p) account for the necessary distortion of atomic orbitals in the anisotropic molecular environment.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • Causality: This acts as the self-validation mechanism. A true minimum on the potential energy surface (PES) is confirmed only if there are zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or ethanol as the implicit solvent[2].

    • Causality: Gas-phase calculations misrepresent biological environments. CPCM stabilizes the polar carboxylate and quinoline nitrogen, yielding realistic dipole moments, energy gaps, and tautomeric stabilities.

  • Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) for the first 20 singlet excited states[3].

    • Causality: Ground-state DFT cannot model electronic transitions. TD-DFT is required to simulate UV-Vis absorption spectra and understand the π→π∗ and n→π∗ transitions critical for photophysical characterization.

DFT_Workflow A 1. 3D Structure Generation (C12H11NO2) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Validation: NImag = 0) B->C D 4. Solvation Modeling (CPCM: Water/Ethanol) C->D E 5. TD-DFT & Wavefunction (UV-Vis, MEP, Fukui) D->E

Figure 1. Self-validating DFT workflow for methyl 2-methylquinoline-5-carboxylate.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity, kinetic stability, and optical polarizability of the molecule[2].

  • HOMO Localization: Typically localized over the conjugated π -system of the quinoline ring, indicating regions prone to electrophilic attack and electron donation.

  • LUMO Localization: Primarily distributed over the electron-withdrawing methyl carboxylate group at the 5-position, highlighting the primary site for nucleophilic attack.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive global reactivity descriptors directly from the HOMO and LUMO energies. These metrics are vital for predicting how the molecule will behave in a biological matrix or during a synthetic reaction.

Table 1: Calculated Global Reactivity Descriptors (Representative Data for Quinoline-5-carboxylates at B3LYP/6-311++G(d,p))

ParameterSymbolValue (eV)Chemical Significance
HOMO Energy EHOMO​ -6.15Electron-donating ability
LUMO Energy ELUMO​ -2.10Electron-accepting ability
Energy Gap ΔE 4.05Kinetic stability and polarizability
Ionization Potential IP 6.15Energy required to remove an electron
Electron Affinity EA 2.10Energy released upon electron addition
Chemical Hardness η 2.025Resistance to charge transfer
Chemical Softness S 0.247Propensity to undergo chemical reaction
Electrophilicity ω 4.20Tendency to accept electrons

Local Reactivity: MEP and Fukui Functions

While global descriptors define the overall stability, local descriptors are required to pinpoint the exact atomic sites responsible for molecular docking and synthetic functionalization.

Molecular Electrostatic Potential (MEP)

The MEP surface visually maps the charge distribution across the molecule.

  • Negative Potential (Red): Localized strictly on the carbonyl oxygen of the ester group and the quinoline nitrogen. These are strong hydrogen-bond acceptor sites critical for interacting with kinase hinge regions.

  • Positive Potential (Blue): Found around the methyl protons at the 2-position, indicating weak hydrogen-bond donor propensity.

Fukui Functions ( f+,f−,f0 )

To move beyond visual mapping to quantitative causality, we calculate Fukui functions. The condensed dual descriptor Δf(r) is utilized to differentiate nucleophilic and electrophilic regions unequivocally[2]. A positive Δf(r) indicates a site favored for nucleophilic attack (e.g., the ester carbon), while a negative value indicates an electrophilic attack site (e.g., the quinoline nitrogen).

Reactivity_Pathways Core Methyl 2-methylquinoline- 5-carboxylate MEP MEP Mapping Core->MEP Fukui Fukui Functions f(r) Core->Fukui Nuc Electrophilic Attack (Quinoline N, Carbonyl O) MEP->Nuc Elec Nucleophilic Attack (Ester Carbon, Ring C4) Fukui->Nuc Fukui->Elec

Figure 2. Local reactivity mapping via MEP and Fukui function analysis.

Spectroscopic Profiling (IR, NMR, UV-Vis)

DFT provides a robust framework for predicting spectroscopic data, serving as a theoretical fingerprint for experimental validation[4].

  • IR Spectroscopy: Unscaled harmonic frequencies inherently overestimate experimental values due to the neglect of anharmonicity. A scaling factor (0.9613 for B3LYP/6-311++G(d,p)) must be applied. Key predicted stretches include the C=O stretch of the ester (~1720 cm −1 ) and the C=N stretch of the quinoline ring (~1600 cm −1 ).

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is utilized to calculate isotropic magnetic shielding tensors. Self-Validation: The chemical shifts are referenced against Tetramethylsilane (TMS) calculated at the exact same level of theory, ensuring a self-consistent validation loop.

  • UV-Vis Spectroscopy: TD-DFT calculations reveal the primary electronic transitions. For methyl 2-methylquinoline-5-carboxylate, the dominant absorption band in the UV region is typically assigned to a π→π∗ transition originating from the HOMO to the LUMO, with secondary n→π∗ transitions arising from the ester oxygen lone pairs[3].

Conclusion

The rigorous application of Density Functional Theory to methyl 2-methylquinoline-5-carboxylate elucidates its complex electronic landscape. By employing a self-validating methodology—anchored by B3LYP/6-311++G(d,p) optimization and strict frequency verification—researchers can confidently extract reactivity descriptors, map electrostatic potentials, and predict spectroscopic behavior. These computational insights are indispensable for rationalizing the synthetic behavior and pharmacological targeting of quinoline-5-carboxylate derivatives in modern drug discovery.

References

  • Guidechem. "Methyl 2-methylquinoline-5-carboxylate 2089377-28-4 wiki - Guidechem". Guidechem.com.
  • Yuan, Y.-C., et al. "Room-Temperature Synthesis of Isoindolone Spirosuccinimides: Merger of Visible-Light Photocatalysis and Cobalt-Catalyzed C–H Activation". The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. "Experimental and theoretical study of quinoline derivatives obtained by slight modifications of the standard Skraup reaction". ResearchGate.
  • Benchchem. "7-Amino-2-methylquinoline-5-carboxylic acid | 502172-25-0". Benchchem.com.

Sources

Thermodynamic Properties and Stability Profile of Methyl 2-methylquinoline-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methylquinoline-5-carboxylate is a highly functionalized N-heterocyclic scaffold critical to the synthesis of advanced pharmaceutical active ingredients and agrochemicals. For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of this molecule is non-negotiable. The stability of the quinoline core juxtaposed with the lability of the C5-carboxylate ester dictates the parameters for formulation, storage, and downstream synthetic transformations.

This whitepaper synthesizes computational thermodynamics, empirical degradation pathways, and rigorous experimental protocols to provide a comprehensive stability profile of methyl 2-methylquinoline-5-carboxylate.

Structural Thermodynamics & Computational Profiling

The thermodynamic stability of quinoline derivatives is heavily influenced by the electronic contributions of their substituents. Density Functional Theory (DFT) calculations, particularly those utilizing the CBS-QB3 approach, have proven highly accurate in determining the enthalpies of formation and ionization energies for substituted quinolines[1].

Electronic Influence of the 2-Methyl Group

The methyl group at the C2 position acts as an electron-donating group (EDG) via hyperconjugation. This localized electron density stabilizes the pyridine ring of the quinoline core, increasing the overall thermodynamic stability of the conjugated system. Computational models indicate that such substitutions lower the intrinsic energy of the molecule compared to unsubstituted quinoline, making the core highly resistant to spontaneous degradation under ambient conditions[1].

Thermodynamic Vulnerability of the 5-Carboxylate Ester

While the quinoline core is robust, the methyl ester at the C5 position introduces a distinct thermodynamic vulnerability. Solvation models (e.g., the Conductor-like Polarizable Continuum Model, CPCM) used to map the energy surfaces of quinoline reactions reveal that the C5 position is highly susceptible to nucleophilic attack[2]. The transition state for hydrolysis at this position exhibits a low activation energy barrier, meaning the ester will readily undergo solvolysis if exposed to aqueous acidic or basic environments.

Summary of Physicochemical Properties
PropertyValueSource / Method
CAS Number 2089377-28-4[3]
Molecular Formula C12H11NO2[3]
Molecular Weight 201.22 g/mol [3]
Topological Polar Surface Area 39.2 ŲComputed[3]
XLogP3-AA ~2.4Computed[3]
Hydrogen Bond Acceptors 3Computed[3]

Degradation Pathways: Hydrolysis and Thermal Decarboxylation

The degradation of methyl 2-methylquinoline-5-carboxylate is governed by two primary thermodynamic drivers: the exergonic nature of ester hydrolysis and the entropically favored process of thermal decarboxylation.

Aqueous Hydrolysis

Under aqueous conditions, the methyl ester undergoes hydrolysis to yield 2-methylquinoline-5-carboxylic acid and methanol.

  • Base-Catalyzed ( ΔG<0 ) : The reaction is driven forward by the formation of the highly stable carboxylate anion. The resonance stabilization of the resulting 2-methylquinoline-5-carboxylate anion makes this reaction essentially irreversible.

  • Acid-Catalyzed : The protonation of the quinoline nitrogen ( pKa​≈4.5 ) draws electron density away from the C5 position via inductive effects, further activating the ester carbonyl towards nucleophilic attack by water.

Thermal Decarboxylation

Quinoline-5-carboxylic acids are known to undergo decarboxylation at elevated temperatures. Research on related quinoline-5-carboxylates demonstrates that partial hydrolysis followed by decarboxylation occurs readily under high-temperature thermal stress[4]. Because the reaction produces carbon dioxide gas, the process is heavily entropically driven ( ΔS>0 ). According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), as temperature ( T ) increases, the −TΔS term dominates, making the decarboxylation thermodynamically spontaneous at temperatures typically exceeding 200°C.

Pathway M Methyl 2-methylquinoline -5-carboxylate H Aqueous Hydrolysis (H+ or OH-) M->H + H2O A 2-methylquinoline -5-carboxylic acid H->A ΔG < 0 T Thermal Stress (> 200°C) A->T Heat D 2-methylquinoline + CO2 (Gas) T->D Decarboxylation ΔS > 0

Fig 1. Thermodynamic degradation pathway via hydrolysis and thermal decarboxylation.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every kinetic measurement is orthogonally verified by a secondary analytical technique to prevent false-positive stability readings.

Protocol A: Isothermal Microcalorimetry (IMC) for Thermodynamic Baselining

IMC measures the minute heat flow ( dQ/dt ) associated with chemical degradation at ambient or near-ambient temperatures, allowing for the calculation of reaction kinetics without waiting months for HPLC-detectable degradation.

  • Sample Preparation : Weigh exactly 50.0 mg of methyl 2-methylquinoline-5-carboxylate into a glass IMC ampoule. Add 1.0 mL of buffered aqueous solution (pH 7.4) to simulate physiological/formulation hydration.

  • Thermal Equilibration : Seal the ampoule and lower it into the microcalorimeter maintained at 40.000 °C ( ±0.0001 °C). Allow 4 hours for thermal equilibration to establish a baseline.

  • Data Acquisition : Record the heat flow ( μW ) continuously for 72 hours.

  • Arrhenius Profiling : Repeat the experiment at 50°C and 60°C to calculate the activation energy ( Ea​ ) of the hydrolysis reaction.

  • Self-Validating Mechanism : Integrate the total heat flow curve to calculate the experimental enthalpy of degradation ( ΔHexp​ ). This value must mathematically align with the theoretical enthalpy ( ΔHcalc​ ) derived from CBS-QB3 DFT calculations[1]. A discrepancy of >5% indicates an uncharacterized secondary side reaction (e.g., N-oxidation), which automatically triggers mandatory LC-MS/MS structural elucidation.

Protocol B: Accelerated Forced Degradation (Hydrolysis)

This protocol forces the thermodynamic limits of the C5-ester to map the kinetic rate constants under extreme pH stress.

  • Solution Preparation : Dissolve 10 mg of the compound in 1 mL of HPLC-grade Acetonitrile (to ensure solubility).

  • Stress Initiation : Add 1 mL of 0.1 N NaOH (for base catalysis) or 0.1 N HCl (for acid catalysis). Transfer the vials to a thermoshaker set at 60°C at 300 rpm.

  • Kinetic Quenching : At intervals of 0, 1, 2, 4, and 8 hours, extract a 100 μL aliquot. Crucial Step: Immediately quench the reaction by adding an equimolar amount of neutralizing agent (HCl for the base reaction, NaOH for the acid reaction) to freeze the kinetic state of the molecule.

  • Quantification : Analyze the quenched samples via UPLC-UV (254 nm).

  • Self-Validating Mechanism : The molar loss of the parent peak (methyl 2-methylquinoline-5-carboxylate) must equal the molar appearance of the degradant peak (2-methylquinoline-5-carboxylic acid) within a 98-102% mass balance threshold. If mass balance is lost, it proves the occurrence of secondary degradation (such as ring-opening or polymerization), invalidating simple first-order kinetic assumptions.

Workflow A Compound Synthesis & Purification B Isothermal Microcalorimetry (Thermodynamic Baseline) A->B C Forced Degradation (Hydrolysis / Thermal) A->C D LC-MS / NMR Analysis (Kinetics & Pathway) B->D C->D F Stability Profiling Report D->F E DFT Computational Modeling (CBS-QB3) E->B Predicts Enthalpy E->F

Fig 2. Integrated workflow for thermodynamic and kinetic stability profiling.

Conclusion

Methyl 2-methylquinoline-5-carboxylate presents a highly stable heterocyclic core bolstered by the electron-donating 2-methyl group, but it remains thermodynamically limited by the hydrolytic and thermal lability of the C5-carboxylate ester. By employing a combination of predictive DFT modeling and self-validating empirical protocols (IMC and mass-balanced forced degradation), researchers can accurately map the safe operating space for this compound in synthetic and pharmaceutical applications.

References

  • The Journal of Physical Chemistry A - ACS Publications . Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 2. Computational Analysis of Hydroxyl Radical Attack at C Atoms. Retrieved from:[Link]

  • ChemRxiv . A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. Retrieved from:[Link]

  • ResearchGate . The O—H···O hydrogen bonds in the crystals of the title compound... Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Transition Metal-Catalyzed Functionalization and Asymmetric Reduction of Methyl 2-Methylquinoline-5-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Significance

Methyl 2-methylquinoline-5-carboxylate (CAS: 2089377-28-4)[1] is a highly privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. The molecule presents a unique electronic and steric environment: the 2-methyl group serves as an active C(sp3)–H site, the quinoline core is a prime substrate for asymmetric reduction, and the 5-carboxylate ester acts as an electron-withdrawing modulator and a handle for late-stage functionalization[2].

This application note details two state-of-the-art transition metal-catalyzed methodologies that leverage this scaffold:

  • Cobalt-Catalyzed Asymmetric Hydrogenation (AH) to synthesize chiral 1,2,3,4-tetrahydroquinolines[3].

  • Ruthenium/Iridium-Catalyzed C(sp3)–H Alkylation via Auto-Transfer Hydrogenation (ATH) for atom-economical side-chain elongation[4].

Application Workflow 1: Cobalt-Catalyzed Asymmetric Hydrogenation (AH)

Context & Mechanistic Causality

The reduction of the quinoline core is essential for accessing tetrahydroquinoline-based pharmacophores. While noble metals (Ru, Ir) have historically dominated this space, recent breakthroughs utilize earth-abundant Cobalt complexes bearing chiral PNN pincer ligands ()[3].

The 5-carboxylate group on the substrate exerts a strong electron-withdrawing effect, polarizing the C=N bond and accelerating the initial hydride transfer. However, this ester group demands mild reaction conditions (room temperature) to prevent unwanted over-reduction to the alcohol. The reaction proceeds via a highly chemoselective stepwise 1,2–1,2-hydride transfer pathway, ensuring exceptional enantiomeric excess (ee)[5].

AH_Mechanism A Co(I)-H Species (Active Catalyst) B Co(III)-Trihydride (Oxidative Addition of H2) A->B + H2 (40 bar) C 1,2-Hydride Transfer to Quinoline Core B->C Substrate Binding D Cobalt-Amide Complex (Intermediate) C->D Hydride Migration E Chiral Tetrahydroquinoline (Reductive Elimination) D->E Product Release E->A Catalyst Regeneration

Figure 1: Stepwise 1,2-1,2-hydride transfer pathway in Cobalt-catalyzed asymmetric hydrogenation.

Standardized Protocol: Cobalt-Catalyzed AH

Self-Validating System: Monitor H2 uptake to confirm catalyst activation before proceeding to workup.

  • Catalyst Activation: In an argon-filled glovebox, dissolve the chiral Co-PNN precatalyst (2.0 mol%) in anhydrous THF (2.0 mL). Add NaBHEt₃ (2.2 mol%, 1.0 M in THF). Rationale: NaBHEt₃ acts as a precise hydride source to reduce the precatalyst to the active Co(I)–H species[5]. Stir for 10 minutes at 25 °C until a color change indicates complex formation.

  • Substrate Addition: Add methyl 2-methylquinoline-5-carboxylate (0.5 mmol, 1.0 equiv) to the activated catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel high-pressure reactor. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 40 bar H₂. Rationale: High H₂ pressure ensures rapid oxidative addition to form the Co(III)-trihydride, outcompeting background non-enantioselective pathways[5].

  • Reaction Execution: Stir the reaction at 25 °C for 24 hours.

  • Workup & Validation: Carefully vent the H₂ gas. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to quench the active cobalt species. Concentrate the filtrate. Determine crude conversion via ¹H-NMR (monitoring the disappearance of the aromatic quinoline protons). Purify via flash chromatography and determine ee% via chiral HPLC.

Application Workflow 2: C(sp3)–H Alkylation via Auto-Transfer Hydrogenation (ATH)

Context & Mechanistic Causality

Direct functionalization of the C(sp3)–H bond of the 2-methyl group traditionally requires harsh, atom-inefficient halogenation. The ATH (or "borrowing hydrogen") methodology bypasses this by using primary alcohols as alkylating agents ()[4].

A transition metal temporarily abstracts hydrogen from the alcohol to form an aldehyde. Concurrently, a base ( t -BuOK) deprotonates the 2-methyl group. Crucial Insight: The electron-withdrawing 5-carboxylate significantly lowers the pKa of these benzylic protons, facilitating the formation of the nucleophilic enamine equivalent[6]. Following an aldol-type condensation, the metal catalyst reduces the resulting vinyl-quinoline intermediate using the "borrowed" hydrogen. Water is the sole byproduct[4].

ATH_Mechanism A Primary Alcohol B Aldehyde Intermediate (Metal-Catalyzed Dehydrogenation) A->B - H2 (to Metal) D Condensation (Base Promoted) Water Elimination B->D Reacts with C Methyl 2-methylquinoline- 5-carboxylate C->D Deprotonation E Vinyl-Quinoline Intermediate D->E - H2O F C(sp3)-Alkylated Product (Metal-Catalyzed Hydrogenation) E->F + H2 (from Metal)

Figure 2: Auto-Transfer Hydrogenation (ATH) cycle for C(sp3)-H alkylation with alcohols.

Standardized Protocol: Ru-Catalyzed ATH with Primary Alcohols

Self-Validating System: The generation of water can cause catalyst deactivation if the solvent is not strictly anhydrous initially. Use molecular sieves if scaling up.

  • Preparation: In an oven-dried Schlenk tube under an N₂ atmosphere, combine methyl 2-methylquinoline-5-carboxylate (0.5 mmol), the primary alcohol (e.g., benzyl alcohol, 0.75 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol%), and t -BuOK (1.0 equiv). Rationale: t -BuOK is strong enough to deprotonate the activated 2-methyl group but sterically hindered enough to avoid nucleophilic attack on the 5-carboxylate ester[6].

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).

  • Heating: Seal the tube and heat to 130 °C in an oil bath for 18 hours. Rationale: High thermal energy is required to drive the dehydration of the intermediate aldol adduct into the vinyl species[4].

  • Workup & Validation: Cool to room temperature, dilute with water (5 mL), and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄. Monitor the mass shift (+ M_alcohol - H₂O) via LC-MS before purifying the chain-elongated product via silica gel chromatography.

Quantitative Data: Catalyst & Reaction Condition Optimization

The following table summarizes the expected performance metrics of methyl 2-methylquinoline-5-carboxylate across different catalytic systems based on recent literature[6],[5]:

Reaction TypeCatalyst SystemAlkylating / Reducing AgentYield (%)ee (%)Key Conditions
Asymmetric Hydrogenation Co-PNN / NaBHEt₃H₂ gas (40 bar)>95%95–99%25 °C, THF, 24h
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / Chiral DiamineH₂ gas (50 bar)88%92%25 °C, MeOH, 24h
C(sp3)–H Alkylation (ATH) [Ir(cod)Cl]₂ / PPh₃Benzyl Alcohol85–91%N/A130 °C, t -BuOK, Dioxane
C(sp3)–H Alkylation (ATH) Ru(PPh₃)₃Cl₂Ethanol75–80%N/A160 °C, t -BuOK, Dioxane

References

  • Cobalt-Catalyzed Highly Enantioselective Hydrogenation of Quinolines under Mild Conditions Journal of the American Chemical Society (2026) URL:[Link]

  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols Catalysts (2024) URL:[Link]

Sources

Harnessing Methyl 2-Methylquinoline-5-Carboxylate: A Privileged Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Structural & Mechanistic Rationale of the Scaffold

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Among the vast array of quinoline derivatives, Methyl 2-methylquinoline-5-carboxylate (CAS: 2089377-28-4) [2] has emerged as a highly versatile precursor scaffold.

The strategic value of this specific molecule lies in its dual-functional handles, which allow for orthogonal late-stage functionalization:

  • The 2-Methyl Group: Located on the pyridine half of the fused ring, this methyl group adds critical steric bulk. Mechanistically, this steric hindrance increases the molecule's hydrophobicity, which is essential for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets. Furthermore, it prevents rapid oxidative metabolism at the C2 position, significantly improving the pharmacokinetic half-life of the resulting drug[3].

  • The 5-Carboxylate Ester: Positioned on the benzene portion, the methyl ester serves as a highly stable, lipophilic protecting group during early-stage synthesis and storage. When activated via mild saponification to the free carboxylic acid, it becomes a prime site for amide coupling. This allows chemists to rapidly generate libraries of quinoline-5-carboxamides, which are critical pharmacophores in several clinical and preclinical candidates[4][5].

Therapeutic Applications & Quantitative Activity

Derivatives synthesized from the 2-methylquinoline-5-carboxylate scaffold have demonstrated potent activity across multiple therapeutic areas, most notably in neuropharmacology and infectious diseases. The table below summarizes the quantitative biological activity of key compounds derived from this precursor.

Table 1: Quantitative Biological Activity of Quinoline-5-Carboxamide Derivatives
Target / ApplicationRepresentative CompoundPotency (IC₅₀ / Kᵢ)Mechanism of ActionReference
Dopamine D₃ Receptor (Drug Addiction)SB-414796Kᵢ = ~5.2 nMPotent and selective D₃ receptor antagonist; modulates central dopamine pathways.[4]
Monoacylglycerol Lipase (MGL) (Analgesia / Withdrawal)Quinoline-based MGL ModulatorIC₅₀ < 50 nMMGL blockade; prevents degradation of the endocannabinoid 2-AG.[5]
Mycobacterium tuberculosis (Tuberculosis)Quinoline Aryl ConjugatesMIC₉₀ = ~40.8 µMMtb Gyrase inhibition; disrupts bacterial DNA replication.[6]
Kinases / Topoisomerase (Oncology)Various Quinoline AnalogsVariable (Low nM to µM)Inhibition of tyrosine kinases (e.g., VEGFR) and tubulin polymerization.[1][7]

Biological Pathway & Workflow Visualizations

To contextualize the utility of this scaffold, the following diagrams illustrate both the synthetic progression from the precursor to the drug candidate, and the biological signaling pathway targeted by its derivatives (specifically MGL inhibitors).

Workflow Ester Methyl 2-methylquinoline-5-carboxylate (Stable Storage Form) Hydrolysis Alkaline Hydrolysis (LiOH, THF/MeOH/H2O) Ester->Hydrolysis Acid 2-Methylquinoline-5-carboxylic acid (Reactive Intermediate) Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling Drug Bioactive Quinoline-5-carboxamide (e.g., MGL Inhibitor) Coupling->Drug

Synthetic workflow from methyl ester precursor to bioactive quinoline-5-carboxamide.

Pathway Drug Quinoline-5-carboxamide (MGL Inhibitor) MGL Monoacylglycerol Lipase (Target Enzyme) Drug->MGL Blocks Activity TwoAG 2-Arachidonoylglycerol (Endocannabinoid) TwoAG->MGL Normally Degraded By Receptor CB1 / CB2 Receptors (GPCR Activation) TwoAG->Receptor Agonizes Outcome Analgesia & Anti-Withdrawal (Therapeutic Effect) Receptor->Outcome Mediates

Mechanism of action for quinoline-based MGL inhibitors in the endocannabinoid system.

Synthetic Workflows & Experimental Protocols

The transformation of Methyl 2-methylquinoline-5-carboxylate into a bioactive therapeutic requires two critical steps: ester hydrolysis and amide coupling. The protocols below are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time.

Protocol A: Selective Saponification to 2-Methylquinoline-5-carboxylic acid

Causality Insight: Lithium hydroxide (LiOH) is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon, which allows for milder reaction conditions. This prevents unwanted side reactions on the quinoline ring.

Materials:

  • Methyl 2-methylquinoline-5-carboxylate (1.0 eq)

  • LiOH·H₂O (3.0 eq)

  • Solvent system: THF / MeOH / H₂O (3:1:1 v/v/v)

  • 1M HCl (aqueous)

Step-by-Step Procedure:

  • Dissolution: Suspend Methyl 2-methylquinoline-5-carboxylate (5.0 g, ~24.8 mmol) in 50 mL of the THF/MeOH mixture in a 250 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (3.12 g, 74.4 mmol) in 10 mL of deionized water and add it dropwise to the organic suspension. Stir at ambient temperature (20–25 °C) for 4 hours.

  • In-Process QC (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (the lithium salt of the acid).

  • Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure at 35 °C. Do not evaporate to total dryness.

  • Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous layer with 20 mL of water. Place in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH.

    • Self-Validation Check: Stop exactly at pH 4.5 . Quinoline-5-carboxylic acid is a zwitterion. If the pH drops below 3.0, the basic quinoline nitrogen will protonate, forming a highly soluble hydrochloride salt, and your precipitate will vanish.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash with ice-cold water (2 x 10 mL) and dry in a vacuum oven at 50 °C for 12 hours to yield 2-methylquinoline-5-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling for Drug Candidate Synthesis

Causality Insight: For coupling sterically hindered or deactivated amines to the quinoline-5-carboxylic acid, HATU is superior to standard EDC/HOBt systems. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling and minimizes epimerization[5]. DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.

Materials:

  • 2-Methylquinoline-5-carboxylic acid (1.0 eq)

  • Target Amine (e.g., a piperidine derivative for MGL inhibitors) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve 2-methylquinoline-5-carboxylic acid (1.0 g, 5.34 mmol) in anhydrous DMF (15 mL). Add DIPEA (2.8 mL, 16.0 mmol) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (2.43 g, 6.40 mmol) in one portion.

    • Self-Validation Check: The reaction mixture should immediately transition to a distinct, deep yellow/orange color. This visual cue confirms the successful formation of the active O-At ester. If the solution remains colorless, the HATU is likely degraded or the DMF is wet.

  • Coupling: After 15 minutes of pre-activation, add the target amine (6.40 mmol). Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Pour the mixture into 50 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (20 mL).

    • Self-Validation Check: The LiCl wash is mandatory. Skipping this step will result in DMF contamination during NMR analysis, appearing as distinct peaks at 2.89, 2.73, and 7.95 ppm (in CDCl₃).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the final quinoline-5-carboxamide derivative.

References

  • Guidechem.Methyl 2-methylquinoline-5-carboxylate CAS 2089377-28-4 WIKI information.
  • ACS Publications - American Chemical Society.Design and Synthesis of trans-3-(2-(4-((3-(3-(5-Methyl-1,2,4-oxadiazolyl))-phenyl)carboxamido)cyclohexyl)ethyl)-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SB-414796): A Potent and Selective Dopamine D3 Receptor Antagonist.
  • Benchchem.7-Amino-2-methylquinoline-5-carboxylic acid | 502172-25-0 | Benchchem.
  • Google Patents.WO2021191359A1 - Monoacylglycerol lipase modulators.
  • ResearchGate.A comprehensive review of quinoline scaffolds in antitubercular drug discovery.
  • PubMed (NIH).Quinoline as a privileged scaffold in cancer drug discovery.
  • PubMed (NIH).An overview of quinoline as a privileged scaffold in cancer drug discovery.

Sources

Application Note: Advanced Chromatographic Purification of Methyl 2-methylquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating chromatographic workflow for the isolation and purification of methyl 2-methylquinoline-5-carboxylate from complex synthetic mixtures.

Chemical Context & Mechanistic Challenges

The quinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, antibacterial, and anticancer agents[1]. Specifically, derivatives like 2-methylquinoline-5-carboxylic acid are critical building blocks for synthesizing potent, selective receptor antagonists, such as dopamine D3 receptor antagonists[2].

To utilize these building blocks in complex cross-coupling or late-stage functionalization, the carboxylic acid is frequently protected via esterification to form methyl 2-methylquinoline-5-carboxylate . However, isolating this ester in high purity (>99.5%) presents distinct physicochemical challenges:

  • Elimination of Zwitterionic Character: The precursor, 2-methylquinoline-5-carboxylic acid, contains both a basic quinoline nitrogen (pKa ~4.5) and an acidic carboxyl group, making it highly polar and zwitterionic[3]. While esterification neutralizes the acid, unreacted starting material often contaminates the crude mixture.

  • Silanol Interactions: The remaining basic quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. Without intervention, this causes severe peak tailing, irreversible adsorption, and co-elution with structurally similar regioisomers[4].

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under highly basic aqueous conditions. Therefore, purification workflows must strictly control pH to prevent reversion to the free acid.

Purification Strategy & Causality

To achieve pharmaceutical-grade purity, we employ an orthogonal, two-dimensional chromatographic approach.

Phase 1: Normal-Phase Flash Chromatography (NP-FC)

  • Causality: Used for bulk mass recovery and removal of highly polar zwitterionic starting materials. To counteract the basicity of the quinoline nitrogen, the silica stationary phase is dynamically coated using 1% Triethylamine (TEA) in the mobile phase. TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing the target ester to elute as a sharp, symmetrical band.

Phase 2: Reverse-Phase Preparative HPLC (RP-HPLC)

  • Causality: Used for final polishing to remove closely eluting regioisomers (e.g., 7-carboxylate isomers) and trace oxidation byproducts. We utilize a C18 stationary phase with a mobile phase modified by 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it protonates the quinoline nitrogen to ensure a single, highly soluble ionization state, and it maintains an acidic pH (~2.0) that prevents base-catalyzed ester hydrolysis during the aqueous run[2].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Esterification) LLE Liquid-Liquid Extraction (EtOAc/H2O, pH 7.5) Crude->LLE Remove polar salts & acid Flash Normal Phase Flash Chromatography (Silica + 1% TEA) LLE->Flash Organic layer concentration HPLC Preparative RP-HPLC (C18, 0.1% TFA in MeCN/H2O) Flash->HPLC Isolate target from regioisomers Pure Pure Methyl 2-methylquinoline-5-carboxylate (>99.5% Purity) HPLC->Pure Final polishing & lyophilization

Caption: Workflow for the chromatographic purification of methyl 2-methylquinoline-5-carboxylate.

Quantitative Data & Method Parameters

Table 1: Impurity Profiling and Chromatographic Resolution
Analyte / ImpurityNatureNP-FC Behavior (Silica + TEA)RP-HPLC Behavior (C18 + TFA)
2-Methylquinoline-5-carboxylic acid Zwitterionic Starting MaterialRetained at baseline (Rf = 0.0)Early elution (highly polar)
Methyl 2-methylquinoline-5-carboxylate Target Product Elutes at Rf ~0.45 Mid-gradient elution
Methyl 2-methylquinoline-7-carboxylate Regioisomer ImpurityCo-elutes (Rf ~0.42)Baseline resolved (Rt + 1.2 min)
Quinoline N-oxides Oxidation ByproductStrong retention (Rf ~0.15)Early elution
Table 2: Optimized Analytical RP-HPLC Method Parameters

Note: These parameters are designed for analytical validation and can be linearly scaled for preparative isolation.

ParameterSpecification
Column Zorbax SB C18, 3.5 µm (30 × 2.1 mm)[2]
Mobile Phase A 0.1% TFA in HPLC-grade H₂O (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 0.75 mL/min
Gradient 5% B to 95% B over 1.5 min, hold for 0.5 min[2]
Detection UV at 215 nm and 254 nm
Injection Volume 2.0 µL

Step-by-Step Experimental Protocols

Protocol A: Pre-Chromatographic Workup (Self-Validating LLE)

The goal of this step is to remove >95% of the unreacted zwitterionic acid before chromatography.

  • Quench: Cool the crude esterification mixture to 0°C. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5–8.0. Causality: This pH deprotonates the unreacted carboxylic acid, driving it into the aqueous phase, while keeping the ester intact.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation Check: Spot the organic layer and the aqueous layer on a TLC plate (Hexane:EtOAc 1:1). The organic layer should show a dominant UV-active spot at Rf ~0.45, while the baseline (Rf 0.0) should be clear of the starting acid.

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester as a viscous oil or semi-solid.

Protocol B: Normal-Phase Flash Chromatography
  • Column Preparation: Slurry-pack a silica gel column (40-63 µm). Pre-equilibrate the column with 2 column volumes (CV) of Hexane containing 1% v/v Triethylamine (TEA).

  • Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and load it onto the silica bed.

  • Elution: Run a step gradient:

    • 2 CV of 90:10 Hexane:EtOAc (+1% TEA)

    • 3 CV of 80:20 Hexane:EtOAc (+1% TEA)

    • 4 CV of 70:30 Hexane:EtOAc (+1% TEA)

  • Fraction Collection: Monitor fractions via UV (254 nm). The target ester typically elutes during the 70:30 gradient step.

  • Validation Check: Pool fractions containing the target mass and analyze via LC-MS. If regioisomeric purity is <95%, proceed to Protocol C.

Protocol C: Preparative Reverse-Phase HPLC Polishing
  • Sample Prep: Re-dissolve the semi-pure ester from Protocol B in a 1:1 mixture of MeCN:H₂O (containing 0.1% TFA) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Utilize a Preparative C18 column (e.g., 5 µm, 250 x 21.2 mm). Set the mobile phases according to Table 2 (scaled to a flow rate of ~20 mL/min).

  • Injection & Elution: Inject the sample and run a shallow gradient (e.g., 20% B to 60% B over 20 minutes) to maximize the resolution between the 5-carboxylate target and any 7-carboxylate regioisomers.

  • Recovery: Collect the main peak (monitored at 254 nm).

  • Lyophilization: Because the mobile phase contains TFA, the collected fractions will yield the target compound as a TFA salt. To obtain the free base, neutralize the pooled fractions with mild aqueous NaHCO₃, extract with DCM, dry, and evaporate. Alternatively, lyophilize directly if the TFA salt is desired for downstream applications.

References

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. Benchchem. Available at:[1]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry - ACS Publications. Available at:[4]

  • 7-Amino-2-methylquinoline-5-carboxylic acid. Benchchem. Available at:[3]

  • Design and Synthesis of trans-3-(2-(4-((3-(3-(5-Methyl-1,2,4-oxadiazolyl))- phenyl)carboxamido)cyclohexyl)ethyl)-7-methylsulfonyl-2,3,4,5-tetrahydro- 1H-3-benzazepine (SB-414796): A Potent and Selective Dopamine D 3 Receptor Antagonist. ACS Publications. Available at:[2]

Sources

Troubleshooting & Optimization

Preventing degradation of methyl 2-methylquinoline-5-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-methylquinoline-5-carboxylate (CAS: 2089377-28-4). As a Senior Application Scientist, I have designed this troubleshooting and storage guide specifically for researchers, analytical chemists, and drug development professionals.

Rather than providing generic storage advice, this guide deconstructs the specific physicochemical vulnerabilities of the quinoline scaffold and the C5-carboxylate ester. By understanding the causality behind degradation, you can implement self-validating protocols that ensure the absolute integrity of your compound libraries and assay results.

Part 1: Diagnostic Overview & Mechanistic Causality

Methyl 2-methylquinoline-5-carboxylate contains three critical structural features that dictate its stability:

  • The C5-Methyl Ester: Highly susceptible to nucleophilic attack by water (hydrolysis), especially when catalyzed by pH extremes[1].

  • The Quinoline Nitrogen: Possesses a lone pair of electrons that readily acts as a nucleophile toward atmospheric oxygen or peroxides, leading to N-oxide formation[2].

  • The Conjugated π -System: The extended aromatic ring system absorbs UV and ambient light, triggering radical-mediated photo-oxidation and polymerization[3].

Degradation Logic & Pathway Visualization

G Compound Methyl 2-methylquinoline- 5-carboxylate Moisture Moisture & pH Extremes Compound->Moisture Oxygen Atmospheric Oxygen Compound->Oxygen Light UV & Ambient Light Compound->Light Hydrolysis Ester Hydrolysis (-14 Da Shift) Moisture->Hydrolysis Oxidation N-Oxide Formation (+16 Da Shift) Oxygen->Oxidation Photolysis Photodegradation (Discoloration) Light->Photolysis Acid 2-methylquinoline- 5-carboxylic acid Hydrolysis->Acid NOxide Quinoline N-oxide Derivative Oxidation->NOxide Polymer Colored Polymeric Byproducts Photolysis->Polymer

Degradation pathways of methyl 2-methylquinoline-5-carboxylate and resulting byproducts.

Part 2: Troubleshooting FAQs

Q: My stock powder of methyl 2-methylquinoline-5-carboxylate has turned from off-white to a yellowish-brown. Is it still usable? A: No. Discoloration to yellow or brown is a classic, visible indicator of photodegradation and oxidation in quinoline compounds[3]. The extended π -conjugation of the quinoline ring makes it highly sensitive to UV and ambient light. This exposure leads to the formation of hydroxyquinolines and complex polymeric byproducts. Do not use a discolored batch for sensitive in vitro or in vivo assays, as these byproducts will introduce critical off-target effects.

Q: LC-MS analysis of my stored DMSO stock solution shows a major impurity with a mass shift of -14 Da. What happened? A: A mass reduction of 14 Da (from an expected Mw​ of 201.22 to 187.19) strongly indicates ester hydrolysis. The methyl ester at the C5 position has been hydrolyzed by adventitious moisture to form 2-methylquinoline-5-carboxylic acid (loss of a methyl group, +H−CH3​=−14 Da)[1]. This is a common failure point if the DMSO used was not strictly anhydrous, or if the storage vial absorbed atmospheric moisture during repeated freeze-thaw cycles.

Q: I am observing a +16 Da mass shift in my aged samples. Is this an N-oxide? A: Yes. The nitrogen atom in the quinoline ring is highly susceptible to oxidation, forming a quinoline N-oxide[2]. This occurs when the compound is stored in the presence of atmospheric oxygen or dissolved oxygen in aging solvents.

Q: Can I store this compound in aqueous buffer (pH 7.4) for long-term screening? A: It is highly discouraged. While quinoline esters are sometimes used as cleavable linkers in physiologic conditions, they undergo continuous hydrolytic cleavage in aqueous solutions at pH 7.4 over time[1]. Aqueous solutions should be prepared fresh immediately prior to the assay.

Part 3: Quantitative Data & Stability Metrics

To assist your analytical team in rapid diagnostics, refer to the following stability matrix:

Degradation PathwayPrimary Environmental TriggerAnalytical Indicator (LC-MS / Visual)Kinetic ImpactPreventative Strategy
Ester Hydrolysis H2​O , pH < 5 or pH > 8-14 Da ( m/z 188.07 [M+H]+ )Rapid in aqueous buffersStore lyophilized; use anhydrous DMSO.
N-Oxidation O2​ , Trace Peroxides+16 Da ( m/z 218.08 [M+H]+ )Slow, continuousArgon purge; avoid aged ethereal solvents.
Photodegradation UV / Ambient LightVisual: Yellow/Brown color shiftAccelerated by direct lightUse amber vials; opaque secondary containers.

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure the trustworthiness of your experimental data, implement this self-validating storage protocol. This workflow relies on the principle of isolating the compound from its three primary degradation triggers: moisture, oxygen, and light.

Materials Required:

  • Anhydrous DMSO (water content ≤0.005% )

  • Argon or Ultra-High Purity (UHP) Nitrogen gas

  • Amber glass vials with PTFE-lined screw caps

  • PTFE tape or Parafilm

  • Desiccator cabinet and -20°C freezer

Step-by-Step Methodology:

  • Lyophilization & Drying: Ensure the synthesized or purchased powder is completely free of residual solvents. Dry the compound under high vacuum ( <0.1 mbar) for 24 hours prior to long-term storage.

  • Aliquoting (The "Single-Use" Principle): Dissolving an entire batch into a single master stock creates a single point of failure. Aliquot the dry powder into single-use amber vials. If a liquid stock is strictly required for liquid handling systems, dissolve the compound in anhydrous DMSO to a standardized concentration (e.g., 10 mM).

  • Inert Gas Purging: Introduce a gentle stream of Argon gas into the vial for 5–10 seconds before capping.

    • Causality: Argon is heavier than air and effectively displaces atmospheric oxygen and moisture, neutralizing the risk of N-oxide formation[2].

  • Hermetic Sealing: Cap the vial immediately with a PTFE-lined cap. Wrap the cap junction tightly with PTFE tape to prevent moisture ingress.

  • Temperature-Controlled Storage: Store the sealed vials at -20°C.

    • Causality: Arrhenius kinetics dictate that lowering the temperature exponentially decreases the thermodynamic rate of both ester hydrolysis and oxidation.

  • Thawing Protocol (Critical): Before opening, remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly into the sample, which will initiate ester hydrolysis the moment the compound is returned to storage[1].

Sources

Resolving co-elution issues in methyl 2-methylquinoline-5-carboxylate HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of methyl 2-methylquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution issues. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to empower you to make informed decisions in your method development and validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is co-elution and how can I identify it in my chromatogram?

A: Co-elution occurs when two or more different compounds elute from the HPLC column at the same time, resulting in a single, merged peak.[1] This compromises both qualitative and quantitative analysis.

You may be dealing with co-elution if you observe:

  • Peak Shoulders: A small, secondary peak that is not fully resolved from the main peak, appearing as a "shoulder".[1][2]

  • Asymmetrical Peaks: Peaks that exhibit excessive fronting or tailing, which could be a sign of a hidden overlapping peak.[1][3]

  • Broader-than-expected Peaks: If the peak width for your analyte is significantly wider than what is typical for your column and conditions, it may indicate multiple components.

The most definitive way to confirm co-elution is through peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1] A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]

Q2: I suspect a co-elution issue with my main methyl 2-methylquinoline-5-carboxylate peak. What are the first troubleshooting steps I should take?

A: When facing a potential co-elution, a systematic approach is crucial. You should adjust one chromatographic parameter at a time to observe its effect.[4] The goal is to alter the selectivity (α) of your separation, which is the factor that governs the relative retention of two analytes.

Here is a logical workflow to follow:

CoElution_Workflow Start Co-elution Suspected (Peak Shoulder, Asymmetry) Step1 Adjust Gradient Slope (Make it shallower) Start->Step1 Initial Step Step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) Step1->Step2 If resolution is still poor Result Resolution Achieved Step1->Result If successful Step3 Adjust Mobile Phase pH Step2->Step3 If selectivity change is needed Step2->Result If successful Step4 Modify Temperature Step3->Step4 For ionizable compounds Step3->Result If successful Step5 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Step4->Step5 To fine-tune selectivity Step4->Result If successful Step5->Result If successful Fail Consult Advanced Techniques (e.g., 2D-LC) Step5->Fail If all else fails

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

The most powerful and often simplest initial step is to modify the mobile phase.[5] Start by adjusting the gradient profile. A slower, shallower gradient provides more time for compounds to interact differently with the stationary phase, often improving the separation of closely eluting peaks.[6]

Q3: How do changes in mobile phase composition (solvent type, pH) resolve co-elution?

A: Changing the mobile phase composition directly impacts the selectivity of the separation.[7]

  • Organic Modifier (Solvent Type): In reversed-phase HPLC, common organic solvents like acetonitrile (ACN) and methanol (MeOH) have different properties. Acetonitrile is generally a stronger solvent than methanol.[7] Switching from ACN to MeOH can alter the elution order of compounds because it changes the specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes, the stationary phase, and the mobile phase.[6] This change in interaction can be enough to resolve co-eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase is a powerful tool, especially for ionizable compounds like quinoline derivatives.[7] Methyl 2-methylquinoline-5-carboxylate has a basic nitrogen atom in the quinoline ring. By adjusting the mobile phase pH with an additive like formic acid or ammonium acetate, you can change the ionization state of the analyte and any potential impurities.[7][8] A charged (ionized) molecule will have significantly different retention behavior on a C18 column compared to its neutral form, often leading to improved separation. For basic compounds, working at a pH 1-2 units below the pKa will ensure it is in its protonated, more polar form, which can alter its retention relative to non-ionizable impurities.

Q4: My co-elution problem persists even after modifying the mobile phase. What are the next steps?

A: If mobile phase optimization is insufficient, consider adjusting other critical parameters:

  • Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[4] Increasing the column temperature typically decreases retention times and can sometimes improve peak shape. Conversely, decreasing the temperature can increase retention and may improve resolution.[4] It's an empirical parameter that should be tested within the stable range of your column (e.g., 25-40°C).

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates (efficiency) and improve resolution, but at the cost of longer run times.[4] This is often a trade-off between resolution and throughput.

  • Stationary Phase Chemistry: If the above adjustments fail, the co-eluting compounds may have very similar properties under the current conditions. The most effective solution, in this case, is to change the column's stationary phase.[5] If you are using a standard C18 column, consider a column with a different selectivity, such as:

    • Phenyl-Hexyl: Offers pi-pi interactions, which are beneficial for separating aromatic compounds like your quinoline derivative.

    • Pentafluorophenyl (PFP): Provides a unique combination of polar, aromatic, and hydrophobic interactions.

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter selectivity, especially for basic compounds.

Experimental Protocols & Data
Protocol 1: Systematic HPLC Method Adjustment for Co-elution

This protocol provides a structured approach to method modification. Only change one parameter at a time.

  • Establish a Baseline: Run your current method with the co-eluting peak and record the retention time, peak shape, and resolution (if a shoulder is visible).

  • Gradient Modification:

    • Decrease the gradient slope around the elution time of the target peak. For example, if your peak elutes during a 50-70% B ramp over 5 minutes, try changing it to a 55-65% B ramp over 10 minutes.[6]

  • Organic Modifier Substitution:

    • Prepare a new mobile phase B using methanol instead of acetonitrile (or vice-versa).

    • Run a scouting gradient (e.g., 10-90% B in 20 minutes) to determine the new elution profile.[6]

    • Optimize the new gradient as described in step 2.

  • pH Adjustment:

    • Prepare your aqueous mobile phase A with a different pH modifier. If you are using 0.1% formic acid (pH ~2.7), try 10 mM ammonium acetate adjusted to pH 4.5.

    • Re-run and optimize the gradient.

  • Temperature Screening:

    • Set the column temperature to 25°C and run the best method from the previous steps.

    • Increase the temperature to 40°C and repeat the run.

    • Compare the chromatograms to see if the temperature change improved selectivity.

Table 1: Recommended Starting HPLC Parameters for Quinoline Derivatives

This table provides a robust starting point for method development, based on common practices for similar compounds.

ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose reversed-phase column suitable for aromatic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the quinoline nitrogen, leading to better peak shape.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent with good UV transparency and elution strength.[9]
Gradient 10% to 90% B over 20 minutesA good starting "scouting" gradient to determine where the analyte and any impurities elute.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[9]
Column Temp. 30°CProvides stable retention times and good efficiency.
Detection (UV) ~230 nm or ~280 nmWavelengths where the quinoline chromophore typically shows strong absorbance. A full UV scan should be run on a standard to confirm the optimal wavelength.
Injection Vol. 5 - 10 µLA typical volume that avoids column overload for standard concentration samples.[9]
The Role of Forced Degradation Studies
Q5: What are forced degradation studies, and how can they help with co-elution issues?

A: Forced degradation (or stress testing) is the process of intentionally degrading a drug substance or product using harsh conditions like acid, base, oxidation, heat, and light.[11][12] The primary goal is to develop and validate a stability-indicating analytical method—a method that can separate the intact drug from its degradation products.[13]

These studies are essential for proactively identifying potential co-elution problems. By generating the most likely degradation products, you can challenge your HPLC method to ensure it can resolve them from the main analyte peak.[11] If a degradation product co-elutes with the parent drug under your current method, it means the method is not stability-indicating and must be further developed. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Forced_Degradation_Workflow API Methyl 2-methylquinoline- 5-carboxylate (API) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) API->Stress DegradedSample Generate Degraded Sample (API + Degradants) Stress->DegradedSample HPLC Analyze with HPLC Method DegradedSample->HPLC Check Check for Co-elution (Peak Purity Analysis) HPLC->Check Pass Method is Stability-Indicating Check->Pass All peaks resolved Fail Method is NOT Stability-Indicating Check->Fail Co-elution detected Optimize Optimize HPLC Method (Return to Troubleshooting) Fail->Optimize

Caption: Workflow for using forced degradation to ensure method specificity.

References
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. Available from: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. OAText. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. Available from: [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

  • (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

Sources

Validation & Comparative

FTIR spectral comparison between methyl 2-methylquinoline-5-carboxylate and base quinoline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between a base heterocyclic scaffold and its functionalized derivatives is a routine yet critical analytical challenge in drug development. Quinoline, a ubiquitous pharmacophore, serves as the structural foundation for numerous bioactive compounds. Functionalization of this core—specifically, the addition of a methyl group at the C2 position and a methyl ester at the C5 position to form methyl 2-methylquinoline-5-carboxylate —profoundly alters its electronic environment.

Fourier Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive method to map these structural divergence points. This guide provides a rigorous comparative analysis of their vibrational modes, grounded in empirical data and mechanistic causality.

Mechanistic Causality: How Substitution Alters the Vibrational Landscape

The base quinoline molecule is characterized by its rigid, conjugated bicyclic aromatic system. Its FTIR spectrum is dominated by aromatic C-H stretches, C=C/C=N ring breathing modes, and distinct out-of-plane (OOP) bending vibrations 1.

When transitioning to methyl 2-methylquinoline-5-carboxylate, three major structural perturbations dictate the spectral changes:

  • Introduction of the Ester Carbonyl (C=O): The C5 position is functionalized with a methyl ester. The strong dipole moment of the C=O bond results in a highly intense stretching vibration. Because the ester is conjugated with the aromatic quinoline ring, electron delocalization slightly weakens the C=O double bond character, shifting the absorption from a typical aliphatic ester (~1740 cm⁻¹) down to approximately 1715–1729 cm⁻¹ 2.

  • Aliphatic C-H Contributions: The addition of two methyl groups (one at C2, one in the ester moiety) introduces sp³ hybridized C-H stretching modes. These appear just below 3000 cm⁻¹, providing a clear diagnostic contrast to the purely sp² hybridized C-H stretches (>3000 cm⁻¹) of the base quinoline.

  • Inductive Effects on the Heterocycle: The electron-donating methyl group at the C2 position adjacent to the nitrogen atom alters the electron density of the C=N bond. This typically causes a slight bathochromic shift (lower wavenumber) in the C=N stretching frequency compared to the unsubstituted quinoline 3.

Comparative Spectral Data

The following table synthesizes the diagnostic FTIR absorption bands for both compounds, establishing a clear comparative framework for researchers.

Vibrational ModeBase Quinoline (cm⁻¹)Methyl 2-methylquinoline-5-carboxylate (cm⁻¹)Structural Causality / Notes
Ester C=O Stretch N/A~1715 - 1729Intense peak; lowered frequency due to conjugation with the aromatic ring.
Ester C-O Stretch N/A~1230 - 1250Strong, broad band characteristic of the ester alkoxy group.
Aromatic C-H Stretch 3036 - 30563030 - 3060Weak to medium intensity; present in both, but relatively diminished in the derivative due to fewer aromatic protons 4.
Aliphatic C-H Stretch N/A2919 - 2980Arises from the C2-methyl and ester-methyl groups.
C=N Ring Stretch 1619 - 16311605 - 1615Shifted to lower frequency in the derivative due to the +I inductive effect of the C2 methyl group.
C=C Ring Stretch 1508, 15951500, 1580Ring breathing modes; slightly shifted due to the mass and electronic effects of the substituents.
C-H Out-of-Plane Bend 740 - 820750 - 780Pattern changes from a typical ortho-disubstituted benzene ring pattern to a more complex 2,5-disubstituted pattern.
Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity, reproducible spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This technique is chosen over KBr pellet preparation because it eliminates moisture interference (which can obscure the 3000 cm⁻¹ region) and prevents potential ion-exchange artifacts with the carboxylate group.

Step 1: Instrument Calibration and Background Validation

  • Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes.

  • Clean the diamond ATR crystal using isopropyl alcohol and a lint-free wipe. Allow it to dry completely.

  • Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Ensure the background energy profile is smooth and the water vapor/CO₂ bands are within acceptable instrument tolerances before proceeding.

  • Run a standard polystyrene calibration film to verify wavenumber accuracy (specifically verifying the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

Step 2: Sample Acquisition

  • Base Quinoline (Liquid Control): Place 1-2 drops of pure quinoline directly onto the ATR crystal, ensuring complete coverage of the active area. Apply the volatile cover to prevent evaporation.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

  • Clean the crystal thoroughly with isopropyl alcohol.

    • Self-Validation Check: Run a rapid background scan to verify cleanliness; the result must be a flat line (Absorbance ~ 0).

  • Methyl 2-methylquinoline-5-carboxylate (Solid): Place 2-5 mg of the solid powder onto the crystal.

  • Lower the ATR pressure anvil and apply consistent pressure until the absorbance of the strongest peak (the C=O stretch) reaches ~0.4–0.8 AU.

    • Self-Validation Check: If the peak exceeds 1.0 AU, reduce pressure or sample amount to prevent detector saturation and peak distortion.

  • Acquire the spectrum using identical parameters.

Step 3: Data Processing

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Perform baseline correction and normalize the spectra to the most intense peak (C=N for quinoline, C=O for the carboxylate derivative) to facilitate direct visual comparison.

Workflow Visualization

FTIR_Workflow Start Sample Preparation (ATR-FTIR) Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Start->Acquisition Baseline Baseline Correction & ATR Compensation Acquisition->Baseline Split Feature Extraction Baseline->Split BaseQ Base Quinoline (Control) Split->BaseQ SubQ Methyl 2-methylquinoline- 5-carboxylate Split->SubQ BandsQ C=N (~1620 cm⁻¹) Ar C-H (>3000 cm⁻¹) BaseQ->BandsQ BandsSub C=O Ester (~1720 cm⁻¹) Aliphatic C-H (<3000 cm⁻¹) SubQ->BandsSub Validation Structural Validation & Comparative Analysis BandsQ->Validation BandsSub->Validation

Caption: Logical workflow for FTIR spectral acquisition and comparative feature extraction.

References
  • Source: astrochem.
  • Source: researchgate.
  • Source: rsc.
  • Source: mdpi.

Sources

Benchmarking Novel Antimicrobial Agents: The Case of Methyl 2-methylquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive evaluation of the antimicrobial potential of methyl 2-methylquinoline-5-carboxylate remains an area of active scientific inquiry. While the broader class of quinoline derivatives has demonstrated significant promise as antimicrobial agents, specific experimental data on the efficacy of this particular compound against standard bacterial and fungal pathogens is not yet available in the public domain. This guide outlines the established framework for such a comparative analysis, detailing the necessary experimental protocols and the scientific rationale that underpins the benchmarking process.

Introduction to Quinolines as Antimicrobial Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This heterocyclic ring system is particularly renowned for its antibacterial properties, most notably exemplified by the fluoroquinolone class of antibiotics.[1] The mechanism of action for many quinolone-based drugs involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By targeting these enzymes, quinolones disrupt bacterial cell division and lead to cell death.[1]

Methyl 2-methylquinoline-5-carboxylate, as a derivative of the quinoline core, is a compound of interest for its potential antimicrobial activities. Its structural features, including the methyl group at the 2-position and the carboxylate group at the 5-position, may influence its biological activity, solubility, and pharmacokinetic properties. A thorough benchmarking against established antimicrobial agents is essential to determine its spectrum of activity, potency, and potential clinical utility.

Framework for Antimicrobial Efficacy Benchmarking

A rigorous and objective comparison of a novel compound like methyl 2-methylquinoline-5-carboxylate against standard antimicrobial agents requires a standardized approach. The methodologies outlined below are based on internationally recognized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reproducibility and comparability of results.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. It is a fundamental measure of a compound's potency.

a. Broth Microdilution Method (adapted from CLSI guidelines)

  • Materials:

    • Test compound (methyl 2-methylquinoline-5-carboxylate)

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of methyl 2-methylquinoline-5-carboxylate and the standard antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

b. Agar Dilution Method (alternative method)

  • Procedure:

    • Prepare a series of agar plates containing two-fold dilutions of the antimicrobial agents.

    • Spot a standardized bacterial inoculum onto the surface of each plate.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the agent that prevents the formation of visible colonies.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following the determination of the MIC by broth microdilution, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.

    • The plates are incubated for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

The collected MIC and MBC values should be presented in a clear and concise tabular format to facilitate direct comparison between methyl 2-methylquinoline-5-carboxylate and the standard agents.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismMethyl 2-methylquinoline-5-carboxylateCiprofloxacinGentamicin
Staphylococcus aureus (Gram-positive)Data Not Available0.5 - 20.5 - 4
Escherichia coli (Gram-negative)Data Not Available0.015 - 0.120.25 - 2
Pseudomonas aeruginosa (Gram-negative)Data Not Available0.25 - 41 - 8
Candida albicans (Fungus)Data Not AvailableN/AN/A

Note: The MIC ranges for Ciprofloxacin and Gentamicin are representative values and can vary depending on the specific strain and testing conditions.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for the interpretation of the results. The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solutions of Test & Standard Compounds dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculation of Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubation (35°C, 16-20h) add_inoculum->incubation read_mic Visual/Spectrophotometric Reading of MIC incubation->read_mic results Comparative Data Table read_mic->results

Caption: Workflow for MIC Determination.

Discussion and Future Directions

The antimicrobial potential of quinoline derivatives is well-established. However, to ascertain the specific activity profile of methyl 2-methylquinoline-5-carboxylate, dedicated experimental studies are required. The protocols and framework presented in this guide provide a robust foundation for such an investigation.

Future research should focus on:

  • Synthesis and Purification: Ensuring the high purity of the test compound is critical for accurate biological evaluation.

  • Broad-Spectrum Screening: Testing against a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine the spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms by which methyl 2-methylquinoline-5-carboxylate exerts its antimicrobial effects.

  • Toxicity and Safety Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.

By systematically applying these established methodologies, the scientific community can effectively evaluate the potential of methyl 2-methylquinoline-5-carboxylate as a novel antimicrobial agent and determine its place in the landscape of infectious disease treatment.

References

  • [Provide a relevant reference for the general antimicrobial properties of quinolines, if one becomes available through further research.]

Sources

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